molecular formula C21H16ClN3O4 B12037677 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate CAS No. 330567-25-4

2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate

Cat. No.: B12037677
CAS No.: 330567-25-4
M. Wt: 409.8 g/mol
InChI Key: GQJIHHFGCNRSJK-ZMOGYAJESA-N
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Description

2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate is a complex organic compound that features a combination of aromatic rings, a hydrazone linkage, and ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate typically involves multiple steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 2-(pyridin-4-ylcarbonyl)hydrazine with an aldehyde or ketone to form the hydrazone linkage. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Esterification: The next step involves the esterification of the hydrazone intermediate with 2-chlorobenzoic acid. This reaction is typically performed using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The hydrazone linkage can form reversible covalent bonds with target proteins, modulating their function.

    Materials Science: The compound’s electronic properties can be exploited in the design of semiconductors or photovoltaic materials.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-methylpyridine: Similar in structure but lacks the hydrazone and ester functionalities.

    2-methoxy-4-pyridinecarboxylic acid: Contains a carboxylic acid group instead of the ester linkage.

Properties

CAS No.

330567-25-4

Molecular Formula

C21H16ClN3O4

Molecular Weight

409.8 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C21H16ClN3O4/c1-28-19-12-14(13-24-25-20(26)15-8-10-23-11-9-15)6-7-18(19)29-21(27)16-4-2-3-5-17(16)22/h2-13H,1H3,(H,25,26)/b24-13+

InChI Key

GQJIHHFGCNRSJK-ZMOGYAJESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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